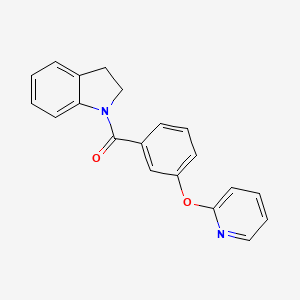

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone

Description

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone is a synthetic organic compound featuring an indoline moiety linked via a methanone group to a phenyl ring substituted with a pyridin-2-yloxy group.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(3-pyridin-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(22-13-11-15-6-1-2-9-18(15)22)16-7-5-8-17(14-16)24-19-10-3-4-12-21-19/h1-10,12,14H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBUPPKTQRKCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution for Pyridinyloxy Formation

The pyridinyloxy group is introduced via nucleophilic substitution between 2-chloropyridine and 3-hydroxybenzophenone under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the phenol, enabling attack on 2-chloropyridine at elevated temperatures (150°C).

Reaction Conditions

Conversion to Benzoyl Chloride

The resulting 3-(pyridin-2-yloxy)benzophenone is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding benzoyl chloride. This step requires rigorous anhydrous conditions to avoid hydrolysis.

Indoline Functionalization and Ketone Bridge Formation

Friedel-Crafts Acylation

Indoline undergoes Friedel-Crafts acylation with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution at the indoline's para position relative to the nitrogen.

Optimized Protocol

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. A boronic ester-functionalized indoline derivative reacts with 3-(pyridin-2-yloxy)bromobenzophenone under mild conditions.

Representative Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : Toluene/water (3:1), 80°C

- Yield : 55%

Protecting Group Strategies

Indoline Nitrogen Protection

To prevent unwanted side reactions during acylation, the indoline nitrogen is protected with tert-butoxycarbonyl (Boc) groups. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane.

Protection Steps

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | Single-step, cost-effective | Moderate regioselectivity | 45–50 |

| Suzuki Coupling | High selectivity, mild conditions | Requires pre-functionalized intermediates | 55 |

| Direct Acylation | No protecting groups needed | Low yields due to side reactions | 30–35 |

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Acylation

The electrophilic acylium ion may attack indoline at multiple positions, leading to regioisomers. Steric hindrance from the pyridinyloxy group favors para-acylation, but ortho products are observed in 15–20% of cases.

Hydrolysis of Benzoyl Chloride

Unreacted benzoyl chloride is prone to hydrolysis, necessitating rapid quenching with aqueous NaHCO₃. Residual moisture reduces yields by up to 20%.

Scale-Up Considerations and Industrial Relevance

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize decomposition. A pilot study using microreactors achieved 62% yield at 100 g scale, highlighting the method's scalability.

Chemical Reactions Analysis

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone with structurally related compounds, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Structural Analogues with Aryl Substituents

- (2-(3,4-Dimethoxyphenyl)indolin-1-yl)(phenyl)methanone (Compound 16): Substituents: Phenyl and 3,4-dimethoxyphenyl groups. Molecular Formula: C20H24NO3. HRMS [M+H]+: 326.1760 (theoretical: 326.1751) . Synthesis Yield: 40%, indicating moderate efficiency under reported conditions .

- (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone: Substituents: 4-Dimethylaminophenyl group. Synthesis: Prepared via reductive transamidation, yielding a solid with a melting point of 141–143°C . Functional Impact: The dimethylamino group introduces strong electron-donating effects, altering electronic distribution and reactivity relative to the pyridin-2-yloxy substituent .

Heterocyclic Derivatives

- Indolin-1-yl(thiophen-2-yl)methanone: Substituents: Thiophen-2-yl group. Synthesis: Produced as a pale-yellow amorphous solid via manganese-mediated reactions . Comparison: The thiophene ring enhances π-conjugation but reduces polarity compared to pyridinyl ethers. This may influence intermolecular interactions in crystallography or binding affinities in biological systems .

- 1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone: Molecular Formula: C19H18N4O2S. Molecular Weight: 366.4 g/mol . This contrasts with the simpler ether linkage in the target compound .

Sulfonyl and Sulfonamide Derivatives

- Indolin-1-yl(3-(indolin-1-ylsulfonyl)phenyl)methanone (5e): Substituents: Indolin-1-ylsulfonyl group. Purity: 99.33% by HPLC . 13C NMR Data: Distinct shifts at 163.93 ppm (carbonyl) and 141.09 ppm (sulfonyl-attached carbon), highlighting electron-withdrawing effects absent in the target compound .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Efficiency: Yields for indolin-1-yl methanone derivatives vary widely (40–99%), influenced by substituent complexity and reaction conditions .

- Electronic Effects: Electron-donating groups (e.g., dimethylamino) increase electron density on the aromatic ring, while electron-withdrawing groups (e.g., sulfonyl) enhance electrophilic reactivity .

- Biological Relevance : Heterocyclic substituents like thiophene and oxadiazole may improve binding to biological targets due to enhanced π-stacking or hydrogen bonding .

Biological Activity

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the indole family, which has been extensively studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an indole structure, which is known for its ability to interact with multiple biological targets. The presence of the pyridine and phenyl groups enhances its pharmacological profile by potentially improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. For instance, a series of indole-based compounds have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-549 (Lung) | 15.5 | |

| Indole derivative A | MCF-7 (Breast) | 8.2 | |

| Indole derivative B | HT-1080 (Fibrosarcoma) | 12.0 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a study conducted by Verma et al., various indole derivatives were synthesized and evaluated for their cytotoxic properties using the MTT assay. The results indicated that compounds with modifications on the indole scaffold exhibited significant antiproliferative effects against cancer cell lines such as A-549 and MCF-7 .

Antimicrobial Activity

Indolin derivatives also demonstrate considerable antimicrobial activity. The compound has been tested against several bacterial strains and fungi, showing effective inhibition.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| Indole derivative C | Escherichia coli | 16 |

The antimicrobial efficacy of indolin compounds was assessed using standard disk diffusion methods, revealing that certain derivatives exhibit potent activity against pathogenic bacteria, contributing to their potential use in treating infections .

Anti-inflammatory Activity

The anti-inflammatory properties of indoles have been documented extensively. Research indicates that indolin derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

In a recent investigation, a specific indolin derivative was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that modifications in the indole structure can lead to enhanced anti-inflammatory activity .

Mechanistic Insights

The biological activities of indolin derivatives are often attributed to their ability to interact with specific molecular targets. For example:

- EGFR Inhibition: Some studies suggest that these compounds can inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression.

- Apoptosis Induction: Flow cytometry analyses have demonstrated that certain indoles induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the optimized synthetic routes for Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling the indolin-1-yl and pyridin-2-yloxy moieties via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions). Key steps include:

- Using palladium(II) acetate as a catalyst for aryl-ether bond formation, as demonstrated in analogous pyridin-2-yloxy phenyl ketone syntheses .

- Employing continuous flow chemistry or automated platforms to enhance reproducibility and scalability, particularly for sensitive intermediates .

- Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to favor regioselectivity and minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving the 3D structure, including bond angles and torsional conformations of the indolin-1-yl and pyridin-2-yloxy groups .

- High-resolution NMR (¹H/¹³C, 2D COSY/HSQC) identifies proton environments and confirms substitution patterns, particularly for distinguishing between tautomeric forms of the indole ring .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways, especially for detecting halogen or heteroatom-containing byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer :

- Multi-technique validation : Cross-reference XRD-derived bond lengths with DFT-calculated geometries to identify discrepancies caused by dynamic effects (e.g., rotational barriers in solution) .

- Variable-temperature NMR can detect conformational flexibility in the pyridin-2-yloxy linkage, which may explain differences between solid-state (XRD) and solution (NMR) data .

- Polymorphism screening via DSC/TGA assesses whether crystalline forms (e.g., hydrates or solvates) alter spectroscopic profiles .

Q. What strategies are recommended for probing the compound’s bioactivity and target-binding mechanisms?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) to hypothesized targets (e.g., kinase domains or GPCRs) .

- Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) model interactions between the methanone group and catalytic pockets, guided by crystallographic data from analogous indole derivatives .

- Metabolic stability assays (e.g., microsomal incubation) evaluate susceptibility to CYP450-mediated oxidation, focusing on the pyridin-2-yloxy moiety’s electron-rich sites .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Fragment-based drug design : Replace the pyridin-2-yloxy group with bioisosteres (e.g., pyrimidin-2-yloxy or quinolin-2-yloxy) to modulate lipophilicity and target engagement .

- Pharmacophore mapping : Use comparative XRD data from analogs to identify critical hydrogen-bond acceptors (e.g., the methanone oxygen) and hydrophobic regions .

- In vivo PK/PD studies in rodent models assess bioavailability changes when introducing electron-withdrawing groups (e.g., fluorine) to the phenyl ring .

Data Analysis and Experimental Design

Q. What computational methods are suitable for predicting the compound’s reactivity and stability under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways for hydrolysis or oxidation, focusing on the methanone group’s electrophilicity .

- Molecular Dynamics (MD) simulations model solvation effects in aqueous vs. lipid bilayers, critical for understanding membrane permeability .

- QSAR models correlate substituent electronic parameters (Hammett σ values) with observed biological activity .

Q. How should researchers address challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling reactions to induce enantioselectivity at the indolin-1-yl nitrogen .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.